4-Silaspiro[3.5]nonane
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Overview
Description
4-Silaspiro[35]nonane is a unique organosilicon compound characterized by its spirocyclic structure, where a silicon atom is incorporated into a nonane ring system
Preparation Methods
The synthesis of 4-Silaspiro[3.5]nonane typically involves radical chemistry. One common method includes the use of hydrogen atom transfer (HAT) processes initiated by radicals. For instance, the intramolecular HAT promoted by photoexcited monoketones, α-diketones, furanones, and succinimides via a Norrish type II–Yang cyclization process has been successfully applied
Chemical Reactions Analysis
4-Silaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Halogenation reactions can occur with reagents like chlorine or bromine under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane derivatives .
Scientific Research Applications
4-Silaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Its unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-Silaspiro[3.5]nonane exerts its effects involves radical cascades initiated by the C1′-radical, followed by consecutive 5-exo-trig cyclizations. This process is highly dependent on the configuration at specific carbon atoms, which dictates the stereochemistry of the resulting products .
Comparison with Similar Compounds
4-Silaspiro[3.5]nonane can be compared with other spirocyclic compounds such as:
- 4-Silaspiro[3.3]heptane
- 4-Silaspiro[3.4]octane
- Spiro[2.3]hexane
- Spiro[2.4]heptane
These compounds share similar spirocyclic structures but differ in the size of the ring systems and the nature of the central atom. This compound is unique due to its specific ring size and the incorporation of silicon, which imparts distinct chemical properties .
Properties
CAS No. |
24775-21-1 |
---|---|
Molecular Formula |
C8H16Si |
Molecular Weight |
140.30 g/mol |
IUPAC Name |
4-silaspiro[3.5]nonane |
InChI |
InChI=1S/C8H16Si/c1-2-5-9(6-3-1)7-4-8-9/h1-8H2 |
InChI Key |
GDUODINLDYPORD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Si]2(CC1)CCC2 |
Origin of Product |
United States |
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